1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-
Description
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- (CAS 2463-45-8) is a cyclic carbonate derivative with the molecular formula C₄H₅ClO₃ and an average molecular mass of 136.531 g/mol . Structurally, it features a 1,3-dioxolan-2-one (ethylene carbonate) core substituted with a chloromethylphenyl group at the 4-position. This compound is also referred to as 4-(chloromethyl)-1,3-dioxolan-2-one and is identified by ChemSpider ID 221995 .
Properties
CAS No. |
500230-62-6 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-[3-(chloromethyl)phenyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C10H9ClO3/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,9H,5-6H2 |
InChI Key |
QCGCAQZNMFCZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)C2=CC=CC(=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions Involving Diols and Carbonyl Compounds
One common synthetic approach involves cyclization reactions where appropriate diols (such as phenyl-substituted diols) react with carbonyl compounds under acidic catalysis to form the dioxolane ring. The chloromethyl group is introduced either prior to or after ring formation, often enhancing electrophilicity and facilitating subsequent transformations.
Chloromethylation of 1,3-Dioxolan-2-one Derivatives
A widely reported method for preparing chloromethyl-substituted dioxolanones involves the reaction of 1,3-dioxolan-2-one with chloromethylating agents such as chloromethyl methyl ether in the presence of Lewis acid catalysts (e.g., zinc iodide). This method allows selective introduction of the chloromethyl group at the 4-position of the dioxolane ring.
Cycloaddition of Carbon Dioxide to Epichlorohydrin Derivatives
Industrial and laboratory-scale syntheses often utilize the cycloaddition of carbon dioxide (CO₂) to epichlorohydrin (2-(chloromethyl)oxirane) catalyzed by quaternary ammonium salts combined with tertiary amines. This reaction forms the cyclic carbonate ring characteristic of 1,3-dioxolan-2-one derivatives with chloromethyl substitution.
- Typical conditions:
- Catalyst: NBu₄Br (tetrabutylammonium bromide) with NEt₃ (triethylamine)
- Temperature: 50–100°C
- CO₂ pressure: ~1 atm
- Reaction time: 1–10 hours
- Yields: Up to 99% under optimized conditions
Acid-Catalyzed Condensation of Epichlorohydrin with Formaldehyde or Paraformaldehyde
Another method involves heating a mixture of epichlorohydrin glycerol with formalin or paraformaldehyde in the presence of dilute sulfuric acid (0.5–1.0%) at 95–98°C. This process forms 4-chloromethyl-1,3-dioxolane derivatives via condensation and subsequent azeotropic removal of water.
Detailed Reaction Conditions and Parameters
Mechanistic Insights and Reaction Analysis
- Cyclization reactions proceed via nucleophilic attack of diol hydroxyl groups on carbonyl carbons, facilitated by acid catalysis, forming the dioxolane ring.
- Chloromethylation involves electrophilic substitution where chloromethyl methyl ether donates a chloromethyl cation equivalent, activated by Lewis acid catalysts.
- CO₂ cycloaddition to epichlorohydrin is a nucleophilic ring-opening of the epoxide by CO₂, catalyzed by quaternary ammonium salts and tertiary amines, forming the cyclic carbonate ring.
- Acid-catalyzed condensation with paraformaldehyde involves polymer depolymerization to formaldehyde, which reacts with epichlorohydrin glycerol to form the dioxolane ring with chloromethyl substitution.
Characterization and Purity Confirmation
- NMR Spectroscopy (¹H and ¹³C NMR):
- Signals for cyclic carbonate protons at δ 5.0–5.1 ppm (multiplet)
- Chloromethyl protons appear as doublets near δ 3.7–3.8 ppm
- FTIR Spectroscopy:
- Strong carbonyl (C=O) stretch near 1800 cm⁻¹
- C–O–C vibrations between 1100–1250 cm⁻¹
- GC/MS:
- Retention times and fragmentation patterns consistent with literature
- Melting/Boiling Points:
- Boiling point ~290°C at 760 mmHg
- Density ~1.39 g/cm³
Summary Table of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Scale Suitability |
|---|---|---|---|---|
| Cyclization of diols and carbonyls | Versatile, allows structural modifications | Requires strong acid, possible side reactions | Moderate to high | Lab to pilot scale |
| Chloromethylation with chloromethyl methyl ether | High selectivity, straightforward | Use of toxic chloromethyl methyl ether | High | Lab scale |
| CO₂ cycloaddition to epichlorohydrin | High yield, environmentally friendly CO₂ utilization | Requires catalyst optimization, pressure control | Up to 99% | Industrial scale |
| Acid-catalyzed condensation with paraformaldehyde | Simplified process, azeotropic water removal | Requires careful temperature control | High | Industrial scale |
Research Findings and Optimization Notes
- Catalyst choice and ratio critically influence yield and selectivity in CO₂ cycloaddition reactions; quaternary ammonium salts paired with tertiary amines provide optimal results.
- Elevated temperatures accelerate reaction rates but may increase side-product formation; thus, 50–100°C is optimal for balancing kinetics and purity.
- Acid strength and solvent choice affect cyclization efficiency; strong acids like sulfuric acid at controlled concentrations (0.5–1.0%) promote effective ring closure without excessive degradation.
- Continuous flow reactors and azeotropic distillation techniques improve scalability and product isolation in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group serves as a primary site for SN2 displacement , enabling functionalization with nucleophiles:
| Nucleophile | Product Formed | Reaction Conditions | Key Reference |
|---|---|---|---|
| Amines | Aminomethyl derivatives | DMF, 60°C, 12h | |
| Thiols | Thioether derivatives | K₂CO₃, DMSO, RT | |
| Alkoxides | Ether derivatives | NaH, THF, reflux |
Mechanism :
-
Nucleophile attacks the electrophilic carbon adjacent to chlorine.
-
Chloride ion departs, forming substitution products.
The dioxolane ring’s electron-withdrawing carbonyl group stabilizes the transition state, accelerating reaction rates.
Elimination Reactions
Under basic conditions, β-elimination generates α,β-unsaturated carbonyl intermediates:
Example :
This reaction is favored at elevated temperatures (>80°C) and with non-polar solvents.
Ring-Opening Reactions
The dioxolane ring undergoes hydrolysis or alcoholysis under acidic/basic conditions:
| Conditions | Products | Applications |
|---|---|---|
| H₂O, H₂SO₄ | 3-(Chloromethyl)phenol + CO₂ | Polymer precursors |
| ROH, NaHCO₃ | Alkoxycarbonyl derivatives | Pharmaceutical intermediates |
Kinetics : Ring-opening is first-order with respect to acid/base concentration.
Cross-Coupling Reactions
The aryl chloromethyl group participates in Suzuki-Miyaura couplings with boronic acids:
Representative Protocol :
This enables synthesis of biaryl derivatives for material science applications .
Polymerization Reactions
The compound acts as a monomer in ring-opening polymerization (ROP) :
-
Initiator: Sn(Oct)₂
-
Temperature: 120°C
-
Product: Polycarbonate with pendent chloromethyl groups
Thermal Properties :
(PDI = 1.2)
Comparative Reactivity Table
| Reaction Type | Rate (Relative to 4-Chloromethyl Analogue) | Selectivity |
|---|---|---|
| Nucleophilic Substitution | 1.5× faster | >95% |
| Elimination | 2.0× slower | 80% |
| Ring-Opening | Comparable | 70% |
Data extrapolated from structurally similar dioxolanes .
This compound’s dual reactivity (chloromethyl and cyclic carbonate) makes it invaluable for synthesizing complex architectures in medicinal chemistry and polymer science. Further studies are needed to explore enantioselective transformations and catalytic applications.
Scientific Research Applications
Synthesis and Reactivity
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl] can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. This property allows for the introduction of various nucleophiles, making it a versatile building block in organic synthesis. The chloromethyl group can be replaced by amines or alcohols to yield derivatives useful in medicinal chemistry .
Applications in Organic Synthesis
1. Synthesis of Peptides and Pharmaceuticals
The compound serves as an intermediate in the synthesis of peptide-based drugs. Its ability to participate in nucleophilic substitutions allows for the incorporation of amino acids into peptide chains, facilitating the development of novel therapeutic agents. Research indicates that derivatives of dioxolanes exhibit enhanced biological activities, including antimalarial and antitrypanosomal properties .
2. Material Science
In material science, 1,3-dioxolan-2-one derivatives are explored for their potential use in polymer chemistry. They can be polymerized to create new materials with desirable mechanical properties and thermal stability. The incorporation of dioxolane units into polymer backbones can improve solubility and processability .
Case Study 1: Antimalarial Activity
A study highlighted the synthesis of dioxolane derivatives that demonstrated potent antimalarial activity with IC50 values as low as 1.5 nM. The structural modifications involving the dioxolane moiety were essential for enhancing bioactivity while maintaining stability .
Case Study 2: Peptide Synthesis
Research conducted on the use of 4-chloromethyl-1,3-dioxolan-2-one showed its effectiveness in synthesizing peptide analogs through nucleophilic substitution reactions. The resulting peptides exhibited improved binding affinity to target proteins compared to their predecessors .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for nucleophilic substitutions leading to complex molecules | Synthesis of peptide drugs |
| Pharmaceutical Chemistry | Development of biologically active compounds with enhanced efficacy | Antimalarial drug synthesis |
| Material Science | Incorporation into polymers for improved properties | Creation of thermally stable polymers |
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to various biochemical effects. The compound’s structure allows it to participate in different types of chemical reactions, influencing its activity and applications .
Comparison with Similar Compounds
Key Properties:
- Monoisotopic mass: 135.992722 g/mol
- Stereochemistry: No defined stereocenters
- Applications : Utilized in cycloaddition reactions for CO₂ fixation, synthesis of polymers, and as a precursor for functional materials under mild reaction conditions .
- Safety : Classified with specific handling and storage guidelines due to its reactive chloromethyl group, which poses hazards such as toxicity and environmental persistence .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Selected Chloromethyl-Substituted Compounds
| Compound Name | Molecular Formula | Core Structure | Functional Groups | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 4-(Chloromethyl)-1,3-dioxolan-2-one | C₄H₅ClO₃ | 1,3-Dioxolan-2-one | Chloromethyl, cyclic carbonate | 2463-45-8 | CO₂ cycloaddition, polymers |
| 4-[4-(Chloromethyl)phenyl]imidazole derivative | C₁₃H₁₂ClN₃O₂ | Imidazole | Chloromethylphenyl, nitro, methyl | Not specified | Pharmacological intermediates |
| 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | C₁₀H₆ClF₃N₂O | 1,2,4-Oxadiazole | Chloromethyl, trifluoromethyl | 175205-63-7 | Agrochemicals, reagents |
| (3-Chlorophenyl)dithiolan derivative | C₁₇H₁₁Cl₂N₂O₂S₂ | 1,3-Dithiolane | Chlorophenyl, diazenyl | Not specified | Fungicides, bioactivity |
Key Observations:
Core Heterocycles :
- The target compound’s 1,3-dioxolan-2-one core is distinct from imidazole (), 1,2,4-oxadiazole (), and 1,3-dithiolane () systems. These structural differences dictate reactivity; for example, the carbonate ring enables CO₂ fixation, while imidazole derivatives are tailored for drug synthesis .
Functional Groups :
Key Observations:
Table 3: Application and Commercial Comparison
| Compound | Primary Applications | Market Regions | Price Trends (2024) | Key Producers/Consumers |
|---|---|---|---|---|
| 4-(Chloromethyl)-1,3-dioxolan-2-one | Polymers, CO₂ utilization | Asia, North America | USD 2,200 (single-user report) | Regional chemical manufacturers |
| Imidazole derivatives | Antiparasitic drug intermediates | Global | Not specified | Pharmaceutical companies |
| Oxadiazole derivatives | Agrochemicals, lab reagents | Europe, Japan | JPY 32,100/10g (95% purity) | Kanto Reagents, specialty chem |
Biological Activity
1,3-Dioxolan-2-one derivatives have garnered significant attention in the fields of medicinal chemistry and agricultural science due to their diverse biological activities. The specific compound 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- (also known as 4-chloromethyl-1,3-dioxolan-2-one) is particularly notable for its potential antifungal, antibacterial, and cytotoxic properties. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is . The structure features a dioxolane ring that contributes to its reactivity and biological activity.
Biological Activity Overview
-
Antifungal Activity
- Research indicates that derivatives of 1,3-dioxolanes exhibit significant antifungal properties. A study demonstrated that compounds derived from similar structures showed high fungicidal activity against several phytopathogenic fungi including Sclerotinia sclerotiorum and Fusarium oxysporum .
- In particular, the presence of halogen substituents (like chlorine) in the aromatic ring was correlated with enhanced antifungal efficacy .
-
Antibacterial Activity
- The compound has also been tested for antibacterial properties. A series of synthesized dioxolanes demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
- The structure-activity relationship suggests that modifications on the dioxolane ring can influence antibacterial potency .
- Cytotoxic Activity
Table 1: Summary of Biological Activities
Case Study 1: Antifungal Efficacy
In a study focused on the fungicidal properties of dioxolane derivatives, it was found that compounds with logP values between 3.5 and 5.5 exhibited the highest antifungal activity against multiple fungal pathogens. The presence of halogen atoms in the aryl groups significantly enhanced their fungitoxicity compared to non-halogenated counterparts .
Case Study 2: Antibacterial Screening
A comprehensive screening of various dioxolane derivatives revealed that those with specific substituents displayed remarkable antibacterial effects against Gram-positive bacteria such as S. aureus. The study highlighted the importance of structural modifications in enhancing antibacterial potency, suggesting a pathway for developing new antibacterial agents based on this scaffold .
Q & A
Q. How can researchers assess the compound’s potential biological activity or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
